molecular formula C9H15N3OS B2913307 (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine CAS No. 2290821-44-0

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2913307
CAS No.: 2290821-44-0
M. Wt: 213.3
InChI Key: QEKBCAWKUBUNJY-HTQZYQBOSA-N
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Description

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with an amine group and a thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a thiadiazole ring and a cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-11-12-9(14-6)13-8-5-3-2-4-7(8)10/h7-8H,2-5,10H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBCAWKUBUNJY-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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